molecular formula C₁₄H₁₂O₅ B1144707 GallicAcidBenzylEster CAS No. 50888-96-5

GallicAcidBenzylEster

Cat. No.: B1144707
CAS No.: 50888-96-5
M. Wt: 260.24
Attention: For research use only. Not for human or veterinary use.
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Description

GallicAcidBenzylEster is an organic compound derived from 3,4,5-Trihydroxybenzoic acid, commonly known as gallic acid. This ester is formed by the esterification of gallic acid with benzyl alcohol. It is known for its antioxidant properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GallicAcidBenzylEster typically involves the esterification of 3,4,5-Trihydroxybenzoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can produce the ester in larger quantities. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

GallicAcidBenzylEster undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

GallicAcidBenzylEster has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used as an additive in food and cosmetics for its antioxidant properties.

Mechanism of Action

The mechanism of action of GallicAcidBenzylEster primarily involves its antioxidant activity. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. It interacts with molecular targets such as enzymes and signaling pathways involved in oxidative stress response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GallicAcidBenzylEster is unique due to its specific esterification with benzyl alcohol, which imparts distinct chemical and physical properties compared to other esters of gallic acid. Its benzyl group provides additional stability and lipophilicity, making it suitable for various applications in different fields .

Properties

IUPAC Name

benzyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c15-11-6-10(7-12(16)13(11)17)14(18)19-8-9-4-2-1-3-5-9/h1-7,15-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCCQNGKAFBWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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